N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide
Description
This compound features a central 1H-imidazole core substituted with a 4-fluorophenyl group at position 5, a thioethyl linker, and a 2-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-17-5-3-2-4-15(17)18(24)21-10-11-26-19-22-12-16(23-19)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYLONZFGOLQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide is a synthetic compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes an imidazole ring, a thioether linkage, and a methoxybenzamide moiety. The synthesis typically involves several key steps:
- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal, ammonia, and an aldehyde.
- Introduction of the Fluorophenyl Group : This is done via nucleophilic aromatic substitution.
- Thioether Formation : The imidazole derivative is reacted with a thiol under basic conditions to form the thioether linkage.
- Benzamide Formation : The final product is synthesized by coupling the thioether-imidazole intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine .
Biological Mechanisms
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It can act as an agonist or antagonist for various receptors, influencing cellular signaling pathways.
- Pathway Interference : By interfering with metabolic or signaling pathways, it alters cellular responses .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious diseases .
- Anticancer Activity : It has been investigated for its anticancer properties, particularly against various types of cancer cells. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
- Mechanistic Studies : A study indicated that compounds containing imidazole rings exhibit higher biological activity compared to their benzimidazole counterparts, suggesting that structural features significantly influence efficacy .
Data Table of Biological Activities
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- A study on imidazole derivatives demonstrated that modifications can enhance their anticancer properties, suggesting that this compound could be optimized for improved efficacy against resistant cancer types .
- Another case focused on the thioether linkage's role in enhancing reactivity and interaction with biological targets, indicating that this structural feature may contribute to the compound's unique activity profile .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Key Insight : Replacing the imidazole core with thiadiazole or benzothiazole alters electron distribution and steric bulk, impacting target selectivity. Fluorine and methoxy groups are recurring motifs for optimizing binding and pharmacokinetics.
Substituent Effects on Activity
- Fluorine Substitution : The 4-fluorophenyl group in the target compound and difluorobenzamide derivatives (e.g., ) likely improve membrane permeability and binding affinity via hydrophobic interactions .
- Thioether Linkage : Present in the target compound and 2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (), this linkage may reduce oxidative metabolism, enhancing stability .
- Methoxy Groups : The 2-methoxybenzamide moiety in the target compound and ’s thiadiazole derivative contributes to hydrogen bonding with enzyme active sites .
Physicochemical and Spectral Properties
- IR Spectroscopy :
- NMR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
